

What is Lignoceric acid-d9 and its chemical properties

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Compound of Interest		
Compound Name:	Lignoceric acid-d9	
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Lignoceric Acid-d9: A Technical Guide for Researchers

Lignoceric acid-d9 is the deuterium-labeled form of lignoceric acid, a 24-carbon saturated fatty acid (C24:0).[1] This isotopically enriched compound serves as an invaluable tool in analytical chemistry and metabolic research, primarily utilized as an internal standard for the precise quantification of its unlabeled counterpart and other fatty acids in complex biological matrices.[1] Its application is particularly relevant in the study of disorders related to very-long-chain fatty acid metabolism, such as Zellweger cerebro-hepato-renal syndrome and X-linked adrenoleukodystrophy.[2][3]

This guide provides an in-depth overview of the chemical properties of **Lignoceric acid-d9**, a detailed experimental protocol for its use in quantitative analysis, and logical workflow diagrams to support researchers in drug development and life sciences.

Chemical and Physical Properties

The incorporation of nine deuterium atoms significantly increases the molecular weight of **Lignoceric acid-d9** compared to its natural form, which is the key feature enabling its use as an internal standard in mass spectrometry. Other physical properties are considered to be nearly identical to the unlabeled compound.



Property	Lignoceric Acid-d9	Lignoceric Acid (unlabeled)
Synonyms	Tetracosanoic acid-d9	Tetracosanoic acid, C24:0
Molecular Formula	C24H39D9O2	C24H48O2[4][5][6]
Molecular Weight	377.69 g/mol	368.64 g/mol [4][5][6]
CAS Number	2415226-90-1	557-59-5[4][5][6]
Appearance	White to off-white solid	White crystalline powder or flakes[3][5]
Melting Point	Not specified; presumed similar to unlabeled	82 - 86 °C[5]
Boiling Point	Not specified; presumed similar to unlabeled	405.9 °C (est.)[7]
Solubility	Not specified; presumed similar to unlabeled	Soluble in Chloroform (~2 mg/ml) and THF (~5 mg/ml).[2] Insoluble in water.[7][8]
Storage	-20°C to -80°C[1][2]	2 - 8°C[9]

Experimental Protocol: Quantification of Fatty Acids using GC-MS

The following protocol outlines a standard method for the extraction and quantification of total fatty acids from biological samples (e.g., plasma, cells, tissues) using **Lignoceric acid-d9** as an internal standard, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Materials and Reagents

- Internal Standard (IS) Stock Solution: Lignoceric acid-d9 in ethanol (e.g., 0.25 ng/μl).
- Calibration Standard (CS) Stock Solution: Unlabeled lignoceric acid and other fatty acids of interest at known concentrations.



- Solvents: HPLC-grade methanol, iso-octane, acetonitrile.
- Reagents: Hydrochloric acid (HCI), potassium hydroxide (KOH), diisopropylethylamine (DIPEA).
- Derivatization Agent: Pentafluorobenzyl (PFB) bromide.[10][11]
- Equipment: Glass tubes (10x75 mm), vortex mixer, centrifuge, vacuum concentrator (SpeedVac), GC-MS system.

Sample Preparation and Lipid Extraction

- Sample Aliquoting: For plasma, use 200 μl. For cultured cells, use approximately 0.5 million cells.[10]
- Spiking with Internal Standard: Add a precise volume (e.g., 100 μl) of the Lignoceric acidd9 internal standard stock solution to each sample, calibration standard, and quality control sample.[10] This step is critical as it corrects for sample loss during preparation and analytical variability.
- Lipid Extraction:
 - Add 2 volumes of methanol to lyse cells or mix with plasma.[10]
 - Acidify the mixture to a final concentration of 25 mM HCI.[10]
 - Add 1 mL of iso-octane, vortex vigorously for 1 minute, and centrifuge at 3,000 x g for 1 minute to separate the phases.
 - Carefully transfer the upper iso-octane layer to a clean glass tube.[10]
 - Repeat the iso-octane extraction once more and combine the organic layers.[10]

Saponification (for Total Fatty Acid Analysis)

This step hydrolyzes fatty acids from complex lipids. For free fatty acid analysis, skip to step
 4.



- To the remaining methanol/aqueous fraction after extraction, add 500 μl of 1N KOH.[10]
- Incubate for 1 hour to release esterified fatty acids.
- Neutralize the solution with 500 μl of 1N HCl.
- Re-extract the now-free fatty acids with iso-octane as described in step 2.3.

Derivatization

- Drying: Evaporate the combined iso-octane extracts to dryness under vacuum.[10][11]
- Reaction: Reconstitute the dried extract in 25 μl of 1% DIPEA in acetonitrile and add 25 μl of 1% PFB bromide in acetonitrile.[10][11]
- Incubation: Cap the tubes, mix, and let the reaction proceed at room temperature for 20 minutes.[10][11] This converts the fatty acids into their PFB esters, which are more volatile and suitable for GC analysis.[12]
- Final Preparation: Dry the samples again under vacuum and reconstitute the derivatized fatty acids in 50 μl of iso-octane for injection into the GC-MS.[10][11]

GC-MS Analysis and Quantification

- Injection: Inject 1 μl of the prepared sample onto the GC-MS.
- Chromatography: Use a suitable capillary column (e.g., DB-FATWAX UI) to separate the fatty acid PFB esters. A typical temperature gradient might ramp from 150°C to 270°C.
- Mass Spectrometry: Operate the mass spectrometer in negative chemical ionization (NCI)
 mode, monitoring for the specific ions corresponding to each fatty acid derivative and its
 deuterated internal standard.
- Quantification:
 - Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled fatty acids and a fixed amount of **Lignoceric acid-d9**. Process these standards alongside the unknown samples.

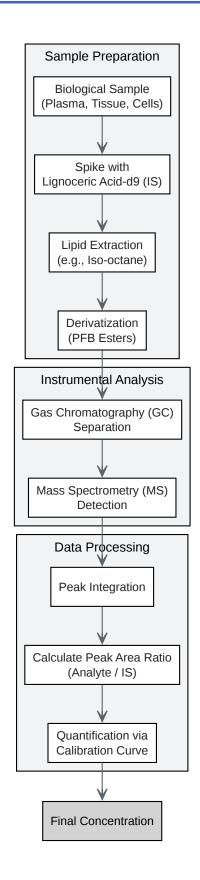


- Data Analysis: Measure the peak area ratios of the unlabeled analyte to the Lignoceric
 acid-d9 internal standard.[10] Plot these ratios against the concentrations of the
 calibration standards to generate a linear regression curve.
- Calculate Concentration: Use the peak area ratio from the unknown samples to calculate the concentration of the endogenous fatty acid based on the calibration curve.[10]

Visualized Workflows

The following diagrams illustrate the experimental and logical workflows in which **Lignoceric** acid-d9 is utilized.

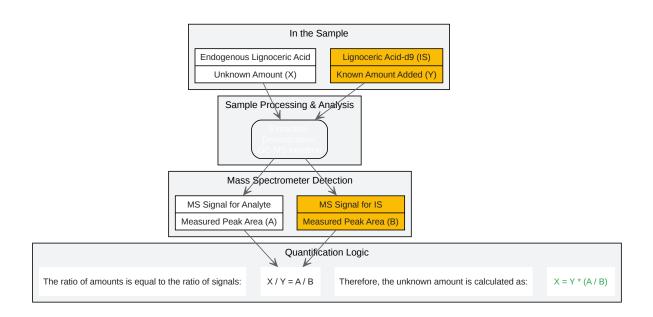




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Caption: High-level workflow for quantitative fatty acid analysis.





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Caption: Principle of stable isotope dilution for quantification.

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